REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[N:4]=[N:5][CH:6]=[C:7]([Cl:10])[C:8]=1Cl>C(O)C>[NH2:1][C:8]1[C:7]([Cl:10])=[CH:6][N:5]=[N:4][C:3]=1[Cl:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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ClC=1N=NC=C(C1Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
|
C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The reaction mixture is heated at 120°-130° C. for five hours
|
Duration
|
5 h
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Type
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CONCENTRATION
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Details
|
the reaction mixture concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue is dissolved in 20 ml of chloroform
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
A solid precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
repeatedly recrystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=NC=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |